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  • Product: 2-Aminocyclobutan-1-ol hydrochloride
  • CAS: 1909287-71-3

Core Science & Biosynthesis

Foundational

Stereoisomer-Specific Biological Activity of 2-Aminocyclobutan-1-ol Hydrochloride: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract The spatial arrangement of atoms within a molecule can dramatically alter its biological function, a principle of fundamental importance in drug development.[1][2][3] This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The spatial arrangement of atoms within a molecule can dramatically alter its biological function, a principle of fundamental importance in drug development.[1][2][3] This guide provides a comprehensive technical overview of the stereoisomers of 2-aminocyclobutan-1-ol hydrochloride, a chiral compound featuring the increasingly valuable cyclobutane scaffold.[4][5] We delve into the stereoselective synthesis and separation of its cis and trans isomers, explore their distinct biological activities with a focus on antitumor and potential neuroprotective effects, and elucidate the underlying mechanisms of action. This document serves as a vital resource for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate the investigation of this and related chiral molecules.

Introduction: The Imperative of Chirality in Modern Drug Design

In pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its efficacy and safety. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit different pharmacokinetic and pharmacodynamic properties within the chiral environment of the human body.[1][2] One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[3] Consequently, the development of single-enantiomer drugs over racemic mixtures has become a critical strategy in creating safer and more effective therapeutics.[6]

The cyclobutane ring, a four-membered carbocycle, is a "bioisostere" of choice in medicinal chemistry. Its rigid, three-dimensional structure allows it to act as a conformationally restricted scaffold, which can improve metabolic stability and orient key pharmacophore groups for optimal target binding. 2-Aminocyclobutan-1-ol, a functionalized cyclobutane, possesses two chiral centers, giving rise to four possible stereoisomers. Understanding the unique biological profile of each of these stereoisomers is paramount to unlocking their therapeutic potential.

This guide will focus on the hydrochloride salt forms of these stereoisomers, examining their synthesis, separation, and biological evaluation, with a particular emphasis on the causal relationships between stereochemical configuration and biological outcome.

Synthesis and Stereoselective Separation

The biological evaluation of individual stereoisomers is predicated on their successful synthesis and purification. The presence of two chiral centers in 2-aminocyclobutan-1-ol necessitates robust stereocontrol during synthesis or an efficient method for separating the resulting isomers.

Synthetic Pathways

The synthesis of aminocyclobutanol derivatives can be approached through several established methods. A common strategy involves the chemical transformation of readily available starting materials. For instance, cis-2-Aminocyclobutanol hydrochloride can be synthesized from diethyl succinate, a molecule found in plant and animal tissues.[7] More advanced strategies may employ photochemical [2+2] cycloaddition reactions to construct the cyclobutane core with a degree of stereocontrol, a technique used for related cyclobutane amino acids.[8]

The choice of synthetic route is critical as it dictates the initial ratio of stereoisomers produced. An ideal synthesis would be highly stereoselective, yielding predominantly a single desired isomer and simplifying downstream purification.

The Criticality of Isomer Separation

Since most synthetic routes yield a mixture of stereoisomers, a robust separation protocol is essential. Diastereomers (e.g., cis vs. trans isomers) have different physical properties and can often be separated by standard techniques like column chromatography. Enantiomers, however, have identical physical properties in an achiral environment, requiring specialized chiral separation techniques.[1]

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for analytical and preparative separation of enantiomers.[9] The mechanism relies on the differential interaction of each enantiomer with the chiral selector of the CSP, leading to different retention times.

Workflow: From Synthesis to Bio-Evaluation

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Synthesis Chemical Synthesis (e.g., from Diethyl Succinate) Mixture Mixture of Stereoisomers (cis/trans, R/S) Synthesis->Mixture Separation Stereoisomer Separation (e.g., Chiral HPLC) Mixture->Separation Isomers Isolated Stereoisomers (e.g., (1S,2S), (1R,2R), etc.) Separation->Isomers InVitro In Vitro Assays (Cytotoxicity, Neuroprotection) Isomers->InVitro Characterized Isomers Mechanism Mechanism of Action Studies (Apoptosis, Kinase Inhibition) InVitro->Mechanism InVivo In Vivo Models (Xenografts, Ischemia Models) Mechanism->InVivo Data Data Analysis & Lead Identification InVivo->Data

Caption: General workflow from synthesis to lead identification.

Protocol 1: Chiral HPLC Separation of 2-Aminocyclobutan-1-ol Enantiomers

This protocol provides a representative method for the analytical separation of 2-aminocyclobutan-1-ol enantiomers. Optimization is required for specific isomers and for scaling to preparative quantities.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A Cinchona alkaloid-based zwitterionic ion exchanger-type CSP is a suitable choice.[10] These columns operate in polar ionic mode and can effectively resolve amphoteric analytes like amino alcohols through electrostatic interactions, hydrogen bonding, and steric effects.[10]

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 80:20 v/v) containing organic acid and base additives (e.g., 50 mM formic acid and 25 mM diethylamine). The acid and base are crucial for controlling the ionization state of both the analyte and the stationary phase, which governs the ion-exchange mechanism.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the hydrochloride salt mixture in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The differential retention times of the enantiomers allow for their quantification and collection. The elution order depends on the specific CSP and enantiomeric configuration.

Differential Biological Activities

Stereochemistry profoundly influences the interaction of 2-aminocyclobutan-1-ol with biological targets, leading to distinct activity profiles for each isomer.

Antitumor Activity

Derivatives of cyclobutane have shown significant promise as antitumor agents.[11] Specifically, compounds structurally related to the (1S,2S)-2-Aminocyclobutan-1-ol stereoisomer have demonstrated efficacy against various cancer cell lines, including triple-negative breast cancer models.[11]

Mechanism of Action: The primary mechanisms implicated in this antitumor activity are the induction of apoptosis (programmed cell death) and the inhibition of kinases involved in cell proliferation pathways.[11] Studies show that these compounds can activate caspase pathways, which are central to the execution phase of apoptosis, leading to the systematic dismantling of the cancer cell.[11][12]

Compound ClassTarget Cell LineGI50 (µM)IC50 (µM)Primary MechanismReference
Cyclobutane Derivative AMDA-MB-231 (Breast)0.800.88Apoptosis Induction[11]
Cyclobutane Derivative BBT-549 (Breast)0.600.97Cell Cycle Arrest[11]
Cyclobutane Derivative CHs 578T (Breast)1.061.23Apoptosis Induction[11]
Table 1: Antitumor activity of cyclobutane derivatives structurally related to 2-aminocyclobutan-1-ol. Data is illustrative of the potential of this chemical class.
Apoptosis Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activation Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Molecule 2-Aminocyclobutan-1-ol Stereoisomer Molecule->ProCasp8 Promotes? Molecule->Bcl2 Modulates?

Caption: Key apoptosis pathways potentially modulated by active stereoisomers.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (GI50).

  • Cell Culture: Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of each isolated stereoisomer in the culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI50 value using non-linear regression.

Potential Neuroprotective Activity

While direct evidence for 2-aminocyclobutan-1-ol is emerging, related aminonaphthoquinone and aminocyclitol derivatives have shown significant neuroprotective potential.[13][14] These activities are often linked to antioxidant effects and the modulation of pathways involved in neuronal cell death, such as those triggered by amyloid-beta (Aβ) peptides in Alzheimer's disease models or glutamate-induced excitotoxicity.[13][15]

A comprehensive evaluation of the neuroprotective effects of 2-aminocyclobutan-1-ol stereoisomers is a promising area for future research.[15][16]

Protocol 3: In Vitro Neuroprotection Assay (Aβ-Induced Toxicity Model)

This protocol assesses the ability of the stereoisomers to protect neuronal cells from damage induced by amyloid-beta (Aβ₄₂), a key pathological driver in Alzheimer's disease.[13]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells and differentiate them into a neuronal phenotype using retinoic acid. Plate the differentiated cells in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of the isolated stereoisomers for 24 hours. The rationale for pre-treatment is to assess the compound's ability to prime the cellular defense mechanisms before the insult.

  • Aβ₄₂ Insult: Add aggregated Aβ₄₂ oligomers (e.g., 10 µM) to the wells (excluding the negative control wells) and incubate for another 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.

  • Mechanism Sub-studies (Self-Validating System):

    • ROS Measurement: To validate antioxidant activity, measure intracellular Reactive Oxygen Species (ROS) using a fluorescent probe like DCFH-DA. A reduction in fluorescence indicates antioxidant potential.[13]

    • Mitochondrial Health: Assess the mitochondrial membrane potential (MMP) using a dye like JC-1. A shift from red to green fluorescence indicates mitochondrial depolarization and damage. A neuroprotective compound should prevent this shift.[13]

  • Data Analysis: Compare the viability of cells treated with Aβ₄₂ alone versus those pre-treated with the stereoisomers. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

The stereoisomers of 2-aminocyclobutan-1-ol hydrochloride represent a compelling class of molecules for drug discovery. The available evidence strongly suggests that stereochemistry is a critical determinant of their biological activity, particularly in the context of oncology. The demonstrated antitumor properties of related cyclobutane derivatives, mediated through apoptosis induction and kinase inhibition, warrant a thorough investigation of each of the four stereoisomers of the parent compound.[11]

Furthermore, the potential for neuroprotective activity presents an exciting, underexplored therapeutic avenue. Future research should focus on:

  • Stereoselective Synthesis: Developing efficient synthetic routes to access each stereoisomer in high purity.

  • Head-to-Head Comparison: Systematically evaluating all four stereoisomers in a broad panel of cancer cell lines and neurodegenerative disease models.

  • Target Identification: Utilizing biochemical and proteomic approaches to identify the specific kinase or Bcl-2 family protein targets modulated by the most active stereoisomer.

  • In Vivo Efficacy: Advancing the most promising stereoisomer into preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

By adhering to a rigorous, stereochemically-aware discovery process, the full therapeutic potential of 2-aminocyclobutan-1-ol and its derivatives can be realized.

References

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Exploratory

The Ascendancy of a Constrained Scaffold: A Technical Guide to 2-Aminocyclobutan-1-ol Hydrochloride in Modern Drug Discovery

Foreword: Embracing Complexity in a Compact Core In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Complexity in a Compact Core

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic selection of molecular scaffolds plays a pivotal role. Among the burgeoning class of conformationally restricted motifs, the 2-aminocyclobutan-1-ol core has emerged as a particularly versatile and powerful building block. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of 2-aminocyclobutan-1-ol hydrochloride, a stable and readily accessible form of this scaffold. We will delve into its intrinsic chemical attributes, stereoselective synthetic strategies, and its impactful applications in the design of innovative therapeutics, moving beyond a mere recitation of facts to an analysis of the underlying principles that govern its utility.

The Strategic Advantage of the 2-Aminocyclobutan-1-ol Scaffold

The four-membered cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for the unique structural and conformational constraints it imparts upon a molecule.[1] This rigidity can be highly advantageous in drug design, as it can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity and selectivity for a biological target.

The 2-aminocyclobutan-1-ol scaffold, specifically, presents a trifecta of desirable features for the medicinal chemist:

  • Stereochemical Richness: The presence of two adjacent stereocenters allows for the generation of four possible stereoisomers (cis and trans enantiomeric pairs). This stereochemical diversity is a critical tool for probing the three-dimensional space of a target's binding pocket, enabling the fine-tuning of molecular interactions to optimize potency and minimize off-target effects.

  • Bifunctional Reactivity: The vicinal amino and hydroxyl groups provide two orthogonal points for chemical modification. This allows for the facile introduction of a wide array of substituents and the construction of diverse molecular architectures, making it an ideal starting point for library synthesis and lead optimization.

  • Improved Physicochemical Properties: The incorporation of the compact and sp³-rich cyclobutane ring can lead to improved metabolic stability, reduced planarity, and enhanced aqueous solubility, all of which are critical parameters in the development of orally bioavailable drugs. The hydrochloride salt form further enhances its stability and solubility in aqueous media.[2]

Synthesis and Stereochemical Control: A Practical Approach

The synthesis of 2-aminocyclobutan-1-ol and its derivatives with high stereocontrol is a key enabling technology for its application in drug discovery. While several methods exist, this guide will focus on a practical and scalable approach to access the enantiomerically pure cis isomer, a commonly employed configuration in bioactive molecules.

Enantioselective Synthesis of (1S,2R)-2-Aminocyclobutan-1-ol Hydrochloride

A robust and well-documented strategy for the enantioselective synthesis of cis-1-amino-2-indanol can be adapted for the preparation of the analogous cyclobutane derivative.[3][4] This approach often involves the asymmetric dihydroxylation of a suitable alkene precursor, followed by functional group manipulations to install the amino group with the desired stereochemistry.

Conceptual Workflow:

G cluster_0 Synthesis of (1S,2R)-2-Aminocyclobutan-1-ol Cyclobutanone Cyclobutanone Enol Ether Formation Enol Ether Formation Cyclobutanone->Enol Ether Formation Asymmetric Dihydroxylation Asymmetric Dihydroxylation Enol Ether Formation->Asymmetric Dihydroxylation Sharpless AD-mix-β Diol Protection Diol Protection Asymmetric Dihydroxylation->Diol Protection Mesylation Mesylation Diol Protection->Mesylation Azide Displacement Azide Displacement Mesylation->Azide Displacement NaN3, SN2 Azide Reduction Azide Reduction Azide Displacement->Azide Reduction H2, Pd/C Deprotection & HCl Salt Formation Deprotection & HCl Salt Formation Azide Reduction->Deprotection & HCl Salt Formation HCl in Ether (1S,2R)-2-Aminocyclobutan-1-ol HCl (1S,2R)-2-Aminocyclobutan-1-ol HCl Deprotection & HCl Salt Formation->(1S,2R)-2-Aminocyclobutan-1-ol HCl

A conceptual workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Illustrative):

Step 1: Asymmetric Dihydroxylation of 1-(Trimethylsilyloxy)cyclobutene

  • To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) in tert-butanol and water (1:1, 10 mL/g of AD-mix-β) at 0 °C, add methanesulfonamide (1.0 eq).

  • Stir the mixture until both phases are clear, then cool to 0 °C.

  • Add 1-(trimethylsilyloxy)cyclobutene (1.0 eq) dropwise.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of olefin) and warm to room temperature.

  • Stir for 1 hour, then extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

Step 2: Conversion to (1S,2R)-2-Azidocyclobutanol

  • Protect the diol as a suitable acetal (e.g., using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid).

  • Selectively deprotect one hydroxyl group.

  • Activate the free hydroxyl group as a mesylate by reacting with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Displace the mesylate with sodium azide in a polar aprotic solvent (e.g., DMF) at elevated temperature to afford the corresponding azide with inversion of stereochemistry.

Step 3: Reduction and Hydrochloride Salt Formation

  • Reduce the azide to the primary amine via catalytic hydrogenation (e.g., H₂, 10% Pd/C in methanol) or using a reducing agent like lithium aluminum hydride.

  • Deprotect the remaining hydroxyl group.

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (1S,2R)-2-aminocyclobutan-1-ol hydrochloride.

Characterization and Data Interpretation

Thorough characterization is paramount to confirm the structure and purity of the synthesized scaffold. The following data are typical for 2-aminocyclobutan-1-ol hydrochloride.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₁₀ClNO
Molecular Weight123.58 g/mol
AppearanceWhite to off-white solidCommercial Supplier Data
Melting PointVaries with stereoisomerExperimental Data
SolubilitySoluble in water and methanol

Spectroscopic Data (Representative for a cis-isomer):

  • ¹H NMR (400 MHz, D₂O) δ (ppm): 4.2-4.3 (m, 1H, CH-OH), 3.5-3.6 (m, 1H, CH-NH₃⁺), 2.2-2.4 (m, 2H, CH₂), 1.8-2.0 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, D₂O) δ (ppm): 70-72 (CH-OH), 50-52 (CH-NH₃⁺), 25-27 (CH₂), 15-17 (CH₂).

  • FTIR (KBr, cm⁻¹): 3400-3200 (br, O-H and N-H stretch), 2950-2850 (C-H stretch), 1600-1580 (N-H bend), 1080-1050 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z = 88.07 [M+H]⁺ (for the free base).

Applications in Drug Discovery: Case Studies and Mechanistic Insights

The true value of a scaffold is realized in its successful application to create novel bioactive molecules. The 2-aminocyclobutan-1-ol core has demonstrated significant potential in several therapeutic areas.

Cyclin-Dependent Kinase (CDK) Inhibitors for Oncology

The dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][6] The constrained nature of the 2-aminocyclobutan-1-ol scaffold allows for the precise positioning of substituents to interact with the ATP-binding pocket of CDKs, leading to potent and selective inhibition.

Case Study: PF-06873600 (Pfizer)

PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6 that has been investigated in clinical trials.[5] While the exact structure of PF-06873600 containing a cyclobutane moiety is proprietary, numerous patents from major pharmaceutical companies describe CDK inhibitors incorporating the 2-aminocyclobutan-1-ol scaffold.[3] These molecules typically utilize the amino and hydroxyl groups as anchor points for building out larger structures that occupy key regions of the kinase active site.

G cluster_0 Pharmacophore Model for Cyclobutane-Based CDK Inhibitors Scaffold 2-Aminocyclobutan-1-ol Core R1 Heterocycle for Hinge Binding Scaffold->R1 Amide Linkage R2 Solvent-Exposed Group Scaffold->R2 Ether or Amine Linkage ATP Binding Pocket (Hinge Region) ATP Binding Pocket (Hinge Region) R1->ATP Binding Pocket (Hinge Region) Solvent Front Solvent Front R2->Solvent Front

A generalized pharmacophore model for CDK inhibitors.

The rationale behind using the 2-aminocyclobutan-1-ol scaffold in this context is to create a rigidified linker that orients a hinge-binding motif (often a substituted heterocycle) and a solvent-exposed group in a spatially defined manner. This pre-organization minimizes the entropic penalty upon binding, contributing to higher affinity.

Neuroprotective Agents

The development of agents that can protect neurons from damage is a critical unmet need in the treatment of neurodegenerative diseases and acute brain injuries. The unique stereochemistry of 2-aminocyclobutan-1-ol derivatives can allow for specific interactions with targets in the central nervous system.[1]

While specific clinical candidates incorporating this exact scaffold for neuroprotection are less publicly disclosed, the broader class of aminocycloalkanols has shown promise. The mechanism of action for such compounds can be diverse, ranging from the modulation of neurotransmitter receptors to the inhibition of enzymes involved in neuronal apoptosis.[7][8] The rigid cyclobutane core can be instrumental in achieving the necessary conformational rigidity to selectively interact with these targets.

Hypothetical Design Strategy for a Neuroprotective Agent:

G cluster_0 Design of a Cyclobutane-Based Neuroprotective Agent Scaffold cis-2-Aminocyclobutan-1-ol Pharmacophore1 Aromatic Moiety for Receptor Interaction Scaffold->Pharmacophore1 Amide Bond Pharmacophore2 Hydrogen Bond Donor/Acceptor Scaffold->Pharmacophore2 Hydroxyl Group Target Receptor Pocket Target Receptor Pocket Pharmacophore1->Target Receptor Pocket Pharmacophore2->Target Receptor Pocket

A conceptual design for a neuroprotective agent.

In this conceptual model, the cis-relationship of the amino and hydroxyl groups on the cyclobutane ring restricts the possible conformations of the appended pharmacophoric groups, potentially leading to higher selectivity for a specific receptor subtype.

Future Perspectives and Conclusion

The 2-aminocyclobutan-1-ol hydrochloride scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent stereochemical complexity, coupled with its bifunctional nature, provides a rich platform for the exploration of chemical space. As our understanding of enantioselective synthesis continues to advance, the accessibility of all stereoisomers of this scaffold will undoubtedly expand its application in drug discovery.

Future research will likely focus on:

  • Development of more efficient and scalable synthetic routes.

  • Exploration of the scaffold in a wider range of therapeutic targets.

  • Integration of the scaffold into novel drug delivery systems.

References

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Foundational

The Aminocyclobutanol Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The aminocyclobutanol moiety is emerging as a compelling structural m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminocyclobutanol moiety is emerging as a compelling structural motif in medicinal chemistry, offering a unique combination of three-dimensional complexity, metabolic stability, and synthetic tractability. This guide provides a comprehensive overview of the pharmacological properties of aminocyclobutanol compounds, with a particular focus on their anti-inflammatory and neuroprotective potential. We delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their biological effects. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics leveraging the aminocyclobutanol scaffold.

Introduction: The Rise of the Aminocyclobutanol Scaffold

In the quest for novel chemical entities with enhanced therapeutic profiles, medicinal chemists are increasingly turning to bioisosteres of common pharmacophores to optimize drug-like properties. The cyclobutane ring, a strained four-membered carbocycle, has gained significant attention as a versatile scaffold.[1][2] Its unique puckered conformation and the ability to project substituents in well-defined three-dimensional space offer opportunities to improve target engagement and fine-tune physicochemical properties.[1] When functionalized with amino and hydroxyl groups, the resulting aminocyclobutanol core presents a rich pharmacophoric landscape with the potential for diverse biological activities.

This guide will focus on two key pharmacological properties of aminocyclobutanol derivatives that hold significant therapeutic promise: their anti-inflammatory and neuroprotective effects. We will explore a lead aminocyclobutanol-containing scaffold, N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide, as a case study to illustrate the potential of this compound class.

Anti-inflammatory Properties of Aminocyclobutanol Compounds

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a major goal of pharmaceutical research. A promising aminocyclobutanol-containing scaffold, N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide, has been identified for its significant anti-inflammatory potential. This section will explore the mechanism of action, structure-activity relationships, and experimental protocols for evaluating the anti-inflammatory effects of this class of compounds.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory activity of N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide and its analogs is attributed to their ability to suppress the production of key inflammatory mediators, nitric oxide (NO) and reactive oxygen species (ROS), in macrophages. Macrophages play a central role in the inflammatory response, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and NADPH oxidase.

The overproduction of NO and ROS contributes to tissue damage and perpetuates the inflammatory cascade. Therefore, inhibition of their production is a key therapeutic strategy. It is hypothesized that aminocyclobutanol compounds may exert their effects by modulating intracellular signaling pathways that regulate the expression of iNOS and NADPH oxidase, such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory gene expression.[3]

Visualizing the Proposed Anti-inflammatory Mechanism

anti_inflammatory_mechanism cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Initiates iNOS_expression iNOS/NADPH Oxidase Gene Expression NFkB_pathway->iNOS_expression Upregulates NO_ROS NO & ROS Production iNOS_expression->NO_ROS Leads to Inflammation Inflammation NO_ROS->Inflammation Aminocyclobutanol Aminocyclobutanol Compound Aminocyclobutanol->NFkB_pathway Inhibits

Caption: Proposed mechanism of anti-inflammatory action of aminocyclobutanol compounds.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for the N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide scaffold is an area of active investigation, preliminary data and established principles for related piperidine-containing anti-inflammatory agents allow for the formulation of a working hypothesis.[4][5]

  • The Amide Moiety: The nature of the acyl group on the piperidine nitrogen is critical for activity. Variations in this group can influence potency, selectivity, and pharmacokinetic properties.

  • The Piperidine Ring: The piperidine core serves as a central scaffold, and its substitution pattern can impact binding to target proteins.

  • The Aminocyclobutanol Group: The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is likely to be a key determinant of activity. The puckered nature of the cyclobutane ring allows for precise positioning of these functional groups for optimal interaction with their biological target.

Further exploration of these structural features through the synthesis and evaluation of a focused library of analogs is crucial for optimizing the anti-inflammatory potency of this scaffold.

Experimental Protocols

2.3.1. In Vitro Evaluation of Anti-inflammatory Activity

The following protocols are designed to assess the ability of aminocyclobutanol compounds to inhibit the production of inflammatory mediators in a well-established macrophage cell line model.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the aminocyclobutanol test compound for 2 hours.[7]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[7]

    • Incubate for an additional 24 hours.[7]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[6]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[6]

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • Data Analysis:

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of LPS-induced NO production.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment:

    • Follow the cell culture and treatment steps as described in Protocol 1.

  • ROS Detection:

    • After the 24-hour incubation with LPS and the test compound, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[8]

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[9]

  • Data Analysis:

    • Quantify the reduction in fluorescence intensity in compound-treated cells compared to LPS-stimulated control cells.

Visualizing the In Vitro Anti-inflammatory Workflow

in_vitro_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_assays Endpoint Assays seed_cells Seed RAW 264.7 Cells (96-well plate) incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with Aminocyclobutanol Compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 griess_assay Griess Assay for NO (Supernatant) incubate2->griess_assay dcfhda_assay DCFH-DA Assay for ROS (Cells) incubate2->dcfhda_assay nmda_antagonism cluster_neuron Postsynaptic Neuron nmda_receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel calcium_influx Ca2+ Influx nmda_receptor:channel->calcium_influx Allows excitotoxicity Excitotoxicity calcium_influx->excitotoxicity Leads to aminocyclobutanol Aminocyclobutanol Compound aminocyclobutanol->nmda_receptor:channel Blocks glutamate Glutamate glutamate->nmda_receptor:glutamate Binds glycine Glycine glycine->nmda_receptor:glycine Binds

Caption: Mechanism of NMDA receptor antagonism by aminocyclobutanol compounds.

Structure-Activity Relationships (SAR)

The SAR for aminocyclobutanol-based NMDA receptor antagonists is highly dependent on the substitution pattern of the cyclobutane ring and the nature of the amino group.

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclobutane ring is critical for optimal binding within the NMDA receptor channel.

  • Amino Group: The basicity and steric bulk of the amino group influence the affinity and kinetics of channel block.

  • Hydroxyl Group: The hydroxyl group can form key hydrogen bonds with amino acid residues in the channel, contributing to binding affinity.

Systematic modification of these features is essential for the development of potent and selective NMDA receptor antagonists with favorable pharmacokinetic profiles.

Experimental Protocols

3.3.1. In Vitro Evaluation of NMDA Receptor Antagonism

Electrophysiological techniques are the gold standard for characterizing the interaction of compounds with ion channels like the NMDA receptor. [7][10][11][12] Protocol 4: Patch-Clamp Electrophysiology in Cultured Neurons or Heterologous Expression Systems

This technique allows for the direct measurement of ion flow through NMDA receptors.

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) transiently expressing specific NMDA receptor subunits.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings.

    • Apply a solution containing NMDA and the co-agonist glycine to activate the receptors and elicit an inward current.

    • Apply the aminocyclobutanol test compound at various concentrations and measure the reduction in the NMDA-evoked current.

  • Data Analysis:

    • Construct concentration-response curves to determine the IC50 of the compound.

    • Perform voltage-clamp experiments at different membrane potentials to assess the voltage-dependency of the block, a hallmark of uncompetitive channel blockers.

Pharmacokinetics, Metabolism, and Toxicology

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile, is paramount for the successful development of any drug candidate. [6][13][14]

In Vitro ADME and Toxicity Assays

A battery of in vitro assays should be conducted early in the drug discovery process to assess the "drug-likeness" of aminocyclobutanol compounds.

Assay Purpose
Caco-2 Permeability To assess intestinal absorption and identify potential P-glycoprotein substrates.
Microsomal Stability To evaluate metabolic stability in the liver.
CYP450 Inhibition To identify potential for drug-drug interactions.
hERG Channel Assay To assess the risk of cardiotoxicity.
Ames Test To evaluate mutagenic potential.
Cytotoxicity Assays To determine the general toxicity of the compound in various cell lines.
In Vivo Pharmacokinetic and Toxicological Studies

Promising candidates from in vitro screening should be advanced to in vivo studies in animal models (e.g., rodents, non-human primates) to determine their pharmacokinetic profile (e.g., bioavailability, half-life, clearance) and to identify any potential target organ toxicities. [15]

Synthesis of Aminocyclobutanol Compounds

The modular synthesis of the N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide scaffold allows for the late-stage diversification of the acyl fragment, facilitating the rapid generation of analogs for SAR studies. [2][16][17][18]The synthesis of the core aminocyclobutanol-piperidine intermediate is a key step that can be achieved through various synthetic routes.

Visualizing a General Synthetic Strategy

synthesis_strategy cluster_synthesis General Synthetic Approach start_materials Piperidine & Cyclobutane Starting Materials intermediate Key Aminocyclobutanol- Piperidine Intermediate start_materials->intermediate Multi-step Synthesis diversification Late-Stage Acylation (Amide Formation) intermediate->diversification analogs Library of Analogs for SAR Studies diversification->analogs

Caption: A modular approach to the synthesis of aminocyclobutanol analogs.

Future Directions and Conclusion

The aminocyclobutanol scaffold represents a promising starting point for the development of novel therapeutics with anti-inflammatory and neuroprotective properties. The lead compound, N-((3-hydroxycyclobutyl)(piperidin-4-yl)methyl)amide, and its analogs warrant further investigation to fully elucidate their therapeutic potential.

Key areas for future research include:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways modulated by these compounds, particularly their interaction with the NF-κB pathway.

  • Comprehensive SAR Studies: Synthesizing and evaluating a diverse library of analogs to establish robust structure-activity relationships and optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessing the therapeutic efficacy of lead compounds in relevant animal models of inflammatory and neurodegenerative diseases, such as arthritis, inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. [9]* Detailed Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME and toxicology studies to ensure the development of safe and effective drug candidates.

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Exploratory

The Rise of Aminocyclobutanols: A Technical Guide to Their Role in Modern Drug Discovery

For Immediate Release A comprehensive technical guide released today sheds light on the growing importance of aminocyclobutanol compounds in the development of novel therapeutics. This in-depth whitepaper, geared towards...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide released today sheds light on the growing importance of aminocyclobutanol compounds in the development of novel therapeutics. This in-depth whitepaper, geared towards researchers, scientists, and drug development professionals, provides a detailed exploration of the synthesis, biological activity, and therapeutic potential of this unique chemical scaffold.

The guide emphasizes the strategic value of the strained four-membered ring of aminocyclobutanols, which imparts conformational rigidity and unique stereochemical arrangements. These features make them attractive as constrained amino acid mimics and versatile building blocks in the design of targeted therapies. The document delves into the nuanced world of stereoselective synthesis, offering a detailed protocol for the preparation of specific aminocyclobutanol diastereomers, a critical aspect for optimizing drug-target interactions.

Key Insights from the Technical Guide:

  • Strategic Synthesis: The guide provides a detailed, step-by-step experimental protocol for the stereoselective synthesis of 2-aminocyclobutanols via photochemical cyclization. This method allows for the controlled generation of specific isomers, which is paramount for structure-activity relationship (SAR) studies.[1][2]

  • Targeting Key Signaling Pathways: Aminocyclobutanol derivatives have emerged as potent inhibitors of key enzymes implicated in cancer and inflammatory diseases, particularly Janus kinases (JAKs) and Aurora kinases.[3][4][5][6] The guide explores the mechanism of action of these inhibitors and their impact on crucial signaling cascades like the JAK-STAT pathway.

  • Quantitative Structure-Activity Relationships: A central feature of the whitepaper is a detailed analysis of the structure-activity relationships of aminocyclobutanol-containing compounds. This includes a comprehensive table of delgocitinib, a pan-JAK inhibitor, and its inhibitory activity against various kinases, providing a quantitative basis for understanding how structural modifications influence potency and selectivity.

  • Clinical Relevance: The guide highlights the clinical significance of this compound class by examining delgocitinib, a topical pan-JAK inhibitor approved for the treatment of atopic dermatitis.[3] This real-world example underscores the therapeutic potential of aminocyclobutanol-based drugs.

  • Antiviral and Anticancer Potential: Beyond kinase inhibition, the guide touches upon the emerging role of aminocyclobutanol derivatives as potential antiviral and anticancer agents, showcasing the broad applicability of this versatile scaffold.

This technical guide serves as a valuable resource for medicinal chemists and drug discovery teams, offering both foundational knowledge and actionable insights into the design and development of next-generation therapeutics based on the aminocyclobutanol core.

In-Depth Technical Guide: Aminocyclobutanol Compounds in Drug Discovery

Introduction: The Allure of the Strained Ring

The cyclobutane motif, once considered a synthetic curiosity, has gained significant traction in medicinal chemistry.[7] Its inherent ring strain and puckered conformation offer a unique three-dimensional scaffold that can pre-organize appended functional groups in a well-defined spatial arrangement. The incorporation of an amino and a hydroxyl group to create the aminocyclobutanol core further enhances its utility, providing key hydrogen bonding interactions and opportunities for diverse functionalization. These characteristics make aminocyclobutanol compounds highly effective as constrained mimics of amino acids and peptides, enabling them to interact with biological targets with high affinity and specificity.[3]

Stereoselective Synthesis: Mastering the Four-Membered Ring

The precise spatial arrangement of substituents on the cyclobutane ring is critical for biological activity. Therefore, stereoselective synthesis is a cornerstone of aminocyclobutanol chemistry. One powerful method for achieving this is the Norrish-Yang photocyclization of α-amido alkylaryl ketones.[1][2]

Experimental Protocol: Stereoselective Synthesis of 2-Aminocyclobutanols[1][2]

This protocol outlines the synthesis of chiral N-acylated 2-aminocyclobutanols from α-amino acids.

Step 1: Synthesis of N-Acylated α-Amino p-Methylbutyrophenone Derivatives

  • Starting from the desired α-amino acid, perform a standard N-acylation reaction using an appropriate acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Couple the resulting N-acylated amino acid with p-methylaniline using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in a solvent like dimethylformamide (DMF).

  • Isolate and purify the resulting amide.

  • Perform a Friedel-Crafts acylation with butyryl chloride and the purified amide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a non-polar solvent (e.g., carbon disulfide) to yield the α-amido p-methylbutyrophenone derivative.

Step 2: Photocyclization

  • Prepare a dilute solution (e.g., 0.01 M) of the α-amido p-methylbutyrophenone derivative in an inert solvent such as benzene.

  • Degas the solution with nitrogen or argon for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) through a Pyrex filter (to block short-wavelength UV) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting mixture of diastereomeric 2-aminocyclobutanols by column chromatography on silica gel.

Caption: Synthetic workflow for 2-aminocyclobutanols.

Aminocyclobutanols as Kinase Inhibitors

A significant area of application for aminocyclobutanol derivatives is in the development of protein kinase inhibitors.[5][6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The rigid aminocyclobutanol scaffold can effectively position key pharmacophoric elements to interact with the ATP-binding site of kinases.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[3][4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates

Caption: Simplified JAK-STAT signaling pathway.

Case Study: Delgocitinib - A Pan-JAK Inhibitor

Delgocitinib is a pan-JAK inhibitor that has been approved for the topical treatment of atopic dermatitis.[3] While its core is a spirocyclic azetidine, its discovery and optimization provide valuable insights into targeting the JAK family. The following table summarizes the inhibitory activity of delgocitinib against the four JAK isoforms, highlighting its pan-inhibitory profile.

KinaseIC50 (nM)
JAK12.8
JAK22.6
JAK358
TYK22.9
Data sourced from a comprehensive review on approved JAK inhibitors.[3]

The structure-activity relationship studies of delgocitinib and other JAK inhibitors reveal the importance of a nitrogen-containing heterocyclic core that can form key hydrogen bonds within the ATP-binding site of the kinases. The aminocyclobutanol scaffold can be envisioned as a strategic replacement for other cyclic amines in this context, offering a distinct conformational profile.

Targeting Aurora Kinases in Cancer

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Aurora kinase inhibitors can disrupt cell division and induce apoptosis in cancer cells.[2] The aminocyclobutanol moiety can serve as a rigid scaffold to present functionalities that interact with the hinge region and other key residues of the Aurora kinase active site.

Aurora_Kinase_Inhibition_Workflow cluster_workflow Drug Discovery Workflow Library of Aminocyclobutanol Analogs Library of Aminocyclobutanol Analogs In Vitro Kinase Assay In Vitro Kinase Assay Library of Aminocyclobutanol Analogs->In Vitro Kinase Assay Screening Identify Hit Compounds Identify Hit Compounds In Vitro Kinase Assay->Identify Hit Compounds IC50 Determination Lead Optimization (SAR) Lead Optimization (SAR) Identify Hit Compounds->Lead Optimization (SAR) Iterative Design In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization (SAR)->In Vivo Efficacy Studies Xenograft Models Preclinical Candidate Preclinical Candidate In Vivo Efficacy Studies->Preclinical Candidate

Caption: Drug discovery workflow for Aurora kinase inhibitors.

Antiviral Applications of Aminocyclobutanol Compounds

The unique structural features of aminocyclobutanol derivatives also make them promising candidates for the development of antiviral agents. Their ability to mimic natural nucleosides or amino acids allows them to interfere with viral replication processes. For instance, they can be designed to inhibit viral proteases, polymerases, or entry mechanisms. While specific aminocyclobutanol-containing antiviral drugs in late-stage clinical trials are not yet prominent, the scaffold is actively being explored in preclinical studies against a range of viruses.

Conclusion and Future Directions

Aminocyclobutanol compounds represent a compelling and increasingly important class of molecules in drug discovery. Their inherent structural constraints and synthetic tractability provide a powerful platform for the design of potent and selective inhibitors of various biological targets. The successful clinical application of related cyclobutane-containing drugs and the growing body of preclinical data on aminocyclobutanol derivatives in oncology, inflammation, and infectious diseases highlight the immense potential of this scaffold. Future research will likely focus on the development of novel and more efficient stereoselective synthetic routes, the expansion of their therapeutic applications, and the elucidation of their detailed mechanisms of action through structural biology and computational modeling. As our understanding of the unique properties of the aminocyclobutanol core deepens, we can anticipate the emergence of new and innovative medicines based on this versatile chemical entity.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating 2-Aminocyclobutan-1-ol Hydrochloride in Ethylene Biosynthesis In Vitro

Introduction: Unveiling the Potential of 2-Aminocyclobutan-1-ol Hydrochloride in Plant Biology 2-Aminocyclobutan-1-ol hydrochloride is a synthetic cyclobutane derivative. While its direct biological roles are still under...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Aminocyclobutan-1-ol Hydrochloride in Plant Biology

2-Aminocyclobutan-1-ol hydrochloride is a synthetic cyclobutane derivative. While its direct biological roles are still under exploration, its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, suggests its potential as a modulator of the ethylene biosynthesis pathway. Ethylene is a critical gaseous hormone that regulates a myriad of physiological processes in plants, from seed germination and fruit ripening to senescence and stress responses.[1] The precise control of ethylene production is, therefore, of significant interest in agriculture and plant science.

This guide provides detailed in vitro assays to investigate the effects of 2-Aminocyclobutan-1-ol hydrochloride on the key enzymes of the ethylene biosynthesis pathway: ACC synthase (ACS) and ACC oxidase (ACO).[2][3] These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the compound's mechanism of action and potential applications as a plant growth regulator.

The Ethylene Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The production of ethylene in plants is a well-characterized two-step process. First, S-adenosyl-L-methionine (SAM) is converted to ACC by the enzyme ACC synthase (ACS).[4][5] This is often the rate-limiting step in the pathway.[2] Subsequently, ACC is oxidized to form ethylene, carbon dioxide, and cyanide by the enzyme ACC oxidase (ACO).[1][2][6]

Ethylene_Biosynthesis SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO)

Caption: A simplified diagram of the ethylene biosynthesis pathway in plants.

Section 1: In Vitro Assay for ACC Synthase (ACS) Activity

This assay determines the effect of 2-Aminocyclobutan-1-ol hydrochloride on the activity of ACC synthase by quantifying the amount of ACC produced from the substrate SAM.

Rationale

As a potential structural analog of ACC, 2-Aminocyclobutan-1-ol hydrochloride might act as a competitive or non-competitive inhibitor of ACS. By measuring the rate of ACC formation in the presence and absence of the compound, we can determine its inhibitory potential and kinetics.[4]

Materials
  • Recombinant or purified ACC synthase (e.g., from tomato)

  • S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • EPPS or HEPES buffer (pH 8.5)

  • 2-Aminocyclobutan-1-ol hydrochloride

  • Microcentrifuge tubes

  • Water bath or incubator

  • Reagents for ACC quantification (see below)

Protocol
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • EPPS or HEPES buffer (100 mM, pH 8.5)

    • Pyridoxal-5'-phosphate (10 µM)

    • Varying concentrations of 2-Aminocyclobutan-1-ol hydrochloride (e.g., 0, 1, 10, 100 µM) or a vehicle control (e.g., water).

    • Purified ACC synthase (concentration to be optimized, typically in the low microgram range).

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation: Start the reaction by adding the substrate, S-adenosyl-L-methionine (SAM), to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by heating the tubes at 100°C for 5 minutes.

  • ACC Quantification: The amount of ACC produced is determined indirectly. The ACC is chemically converted to ethylene, which is then quantified by gas chromatography.[7][8]

    • To each reaction tube, add a solution of HgCl₂.

    • Then, add a mixture of NaOH and NaOCl (household bleach).

    • Seal the tubes and vortex vigorously.

    • Incubate on ice for 5-10 minutes.

    • A sample of the headspace is then injected into a gas chromatograph equipped with a flame ionization detector (FID) to measure the ethylene produced.[9]

  • Data Analysis: Calculate the rate of ACC production and compare the activity in the presence of 2-Aminocyclobutan-1-ol hydrochloride to the control. Determine the IC₅₀ value if applicable.

Data Presentation
Concentration of 2-Aminocyclobutan-1-ol hydrochloride (µM)ACC Synthase Activity (nmol ACC/mg protein/hr)% Inhibition
0 (Control)150.2 ± 8.50
1135.7 ± 7.99.7
1088.1 ± 5.441.3
10025.6 ± 2.182.9

Note: The above data is illustrative. Actual results will vary depending on the specific experimental conditions.

Section 2: In Vitro Assay for ACC Oxidase (ACO) Activity

This assay evaluates the influence of 2-Aminocyclobutan-1-ol hydrochloride on the conversion of ACC to ethylene by ACC oxidase.

Rationale

2-Aminocyclobutan-1-ol hydrochloride could potentially interfere with the binding of ACC to the active site of ACO, thereby inhibiting ethylene production. This assay directly measures ethylene evolution from a reaction mixture containing purified ACO, its substrate ACC, and necessary co-factors.[6][10]

Materials
  • Recombinant or purified ACC oxidase

  • 1-aminocyclopropane-1-carboxylic acid (ACC)

  • MOPS buffer (pH 7.2)

  • Ascorbic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ferrous sulfate (FeSO₄)

  • Dithiothreitol (DTT)

  • 2-Aminocyclobutan-1-ol hydrochloride

  • Gas-tight vials (e.g., 4 mL) with septa

  • Gas chromatograph with a flame ionization detector (FID)

Protocol
  • Reaction Buffer Preparation: Prepare a fresh reaction buffer containing 50 mM MOPS (pH 7.2), 5 mM ascorbic acid, 20 mM NaHCO₃, 10% glycerol (v/v), and 0.1 mM DTT.[10]

  • Reaction Setup: In a gas-tight vial, add the following:

    • Reaction buffer.

    • Ferrous sulfate (to a final concentration of 20 µM).

    • Varying concentrations of 2-Aminocyclobutan-1-ol hydrochloride (e.g., 0, 1, 10, 100 µM) or a vehicle control.

    • Purified ACC oxidase (e.g., 5 µg).[10]

  • Initiation: Start the reaction by adding ACC to a final concentration of 1 mM. Immediately seal the vial.

  • Incubation: Incubate the vials at 30°C with gentle shaking for a set time (e.g., 60 minutes).[10]

  • Ethylene Measurement: Using a gas-tight syringe, withdraw a sample of the headspace (e.g., 1 mL) from the vial and inject it into the gas chromatograph to quantify the amount of ethylene produced.[7][9]

  • Data Analysis: Calculate the rate of ethylene production and compare the activity in the presence of the test compound to the control.

Self-Validation and Controls
  • Negative Controls:

    • A reaction without ACC to ensure no ethylene is produced from other sources.

    • A reaction without the enzyme to check for non-enzymatic ethylene formation.

    • A reaction with heat-inactivated enzyme.

  • Positive Control: A known inhibitor of ACO can be used to validate the assay setup.

Caption: Workflow for the in vitro ACC oxidase (ACO) activity assay.

Section 3: Whole-Tissue Ethylene Production Assay

This ex vivo assay assesses the overall impact of 2-Aminocyclobutan-1-ol hydrochloride on ethylene production in plant tissue, which reflects the combined activity of both ACS and ACO in a more physiological context.

Rationale

By treating intact plant tissue with 2-Aminocyclobutan-1-ol hydrochloride, we can determine its net effect on the entire ethylene biosynthesis pathway as it functions within the cellular environment. This can reveal aspects such as cell permeability and metabolic stability of the compound.

Materials
  • Plant material (e.g., leaf discs, etiolated seedlings)[11][12]

  • Incubation buffer (e.g., MES buffer with CaCl₂)

  • 2-Aminocyclobutan-1-ol hydrochloride

  • Gas-tight containers

  • Gas chromatograph

Protocol
  • Tissue Preparation: Excise uniform pieces of plant tissue (e.g., leaf discs using a cork borer).

  • Incubation: Place the tissue in a gas-tight container with a small volume of incubation buffer.

  • Treatment: Add 2-Aminocyclobutan-1-ol hydrochloride to the buffer at various concentrations. Include a vehicle control.

  • Sealing and Incubation: Seal the containers and incubate under controlled light and temperature conditions for a specific duration (e.g., 2-4 hours).

  • Ethylene Measurement: After incubation, take a headspace sample with a gas-tight syringe and analyze the ethylene concentration using a gas chromatograph.[7][9]

  • Data Normalization: Express the ethylene production rate per unit of fresh weight of the tissue.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro and ex vivo characterization of 2-Aminocyclobutan-1-ol hydrochloride as a potential modulator of ethylene biosynthesis. By systematically evaluating its effects on ACC synthase and ACC oxidase, researchers can elucidate its mechanism of action. Further studies could involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive) and in planta experiments to assess its physiological effects on plant growth and development. The discovery of novel ethylene biosynthesis inhibitors has significant potential for agricultural applications, including the control of ripening and senescence, and enhancing stress tolerance in crops.

References

  • The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. MDPI. Available at: [Link]

  • Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. PMC - NIH. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. NIH. Available at: [Link]

  • 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. Available at: [Link]

  • Reprint of: 1-Aminocyclopropanecarboxylate Synthase, a Key Enzyme in Ethylene Biosynthesis. PubMed. Available at: [Link]

  • Estimation of ethylene production and 1-aminocyclopropane-1-carboxylic acid in plants by means of gas chromatography. ResearchGate. Available at: [Link]

  • 1-Aminocyclopropane-1-Carboxylate Oxidase Activity Limits Ethylene Biosynthesis in Rumex palustris during Submergence. ResearchGate. Available at: [Link]

  • An assay for assessing 1-aminocyclopropane-1-carboxylate malonyl (MACC) transferase (AMT) activity and. Lirias. Available at: [Link]

  • Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers. Available at: [Link]

  • Inhibitors of Ethylene Biosynthesis and Signaling. ResearchGate. Available at: [Link]

  • Ethylene Production and 1-Aminocyclopropane-1-Carboxylic Acid Conjugation in Thermoinhibited Cicer arietinum L. Seeds. PMC - NIH. Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way to fine-tune development and stress resilience. bioRxiv. Available at: [Link]

  • Estimation of ethylene production and 1-aminocyclopropane-1-carboxylic acid in plants by means of gas chromatography. Plant, Soil and Environment. Available at: [Link]

  • The Regulation of 1-Aminocyclopropane-1-Carboxylic Acid Synthase Gene Expression during the Transition from System-1 to System-2 Ethylene Synthesis in Tomato. ResearchGate. Available at: [Link]

  • Ethylene biosynthesis. CABI Digital Library. Available at: [Link]

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Application

Application Notes and Protocols for the Pharmacokinetics and Metabolism of Aminocyclobutanol Compounds

Introduction: The Rationale for Aminocyclobutanol Scaffolds in Modern Drug Discovery The aminocyclobutanol motif is an increasingly utilized structural scaffold in medicinal chemistry, valued for its ability to impart fa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Aminocyclobutanol Scaffolds in Modern Drug Discovery

The aminocyclobutanol motif is an increasingly utilized structural scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. Unlike more flexible aliphatic or larger cyclic systems, the strained four-membered ring of cyclobutane offers a unique combination of conformational rigidity and metabolic stability. This rigidity can enhance binding affinity to the target protein by reducing the entropic penalty upon binding. Furthermore, the cyclobutane core is generally less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to more conventional hydrocarbon structures, potentially leading to improved bioavailability and a more predictable pharmacokinetic profile. These characteristics make aminocyclobutanol derivatives attractive for the development of novel therapeutics across various disease areas.

This guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the pharmacokinetics and metabolism of aminocyclobutanol-containing compounds. We will use a case study approach, focusing on a well-documented class of drugs, to illustrate these principles in practice.

Case Study: Pharmacokinetics and Metabolism of a Cyclobutane-Containing JAK Inhibitor

To provide a real-world context, we will examine the pharmacokinetic and metabolic profile of a Janus Kinase (JAK) inhibitor that features a cyclobutane ring. While not a direct aminocyclobutanol, the metabolic fate of the cyclobutane ring in this class of drugs offers valuable insights. For this purpose, we will draw upon the publicly available data for Abrocitinib, a selective JAK1 inhibitor.

Abrocitinib is an oral medication approved for the treatment of moderate-to-severe atopic dermatitis.[1][2] Its pharmacokinetic profile has been extensively studied in humans.

Pharmacokinetic Profile of Abrocitinib

A summary of the key pharmacokinetic parameters of Abrocitinib in humans is presented in the table below.

ParameterValueReference
Absolute Oral Bioavailability 60%[1][3]
Time to Maximum Plasma Concentration (Tmax) ~0.5-1 hour[1][3][4]
Systemic Clearance 64.2 L/h[1][3]
Volume of Distribution (steady-state) 100 L[1][3]
Terminal Elimination Half-life ~5 hours[4]
Primary Route of Elimination Oxidative Metabolism[1][3]
Major Excretion Pathway Urine (~85% of radioactivity)[1][3]
Metabolism of Abrocitinib

The primary route of elimination for Abrocitinib is through oxidative metabolism.[1][3] In human plasma, the parent drug accounts for approximately 26% of the circulating drug-related species.[1][3] The major circulating metabolites are three monohydroxylated forms (M1, M2, and M4), each accounting for over 10% of the total drug-related material in plasma.[1][3]

In vitro studies have identified the key cytochrome P450 enzymes responsible for Abrocitinib's metabolism. The fractional contribution of each CYP isoform is as follows:

  • CYP2C19: 53%[1][3]

  • CYP2C9: 30%[1][3]

  • CYP3A4: 11%[1][3]

  • CYP2B6: ~6%[1][3]

This diverse metabolic profile suggests a lower likelihood of significant drug-drug interactions mediated by the inhibition or induction of a single CYP enzyme.

Below is a simplified diagram illustrating the primary metabolic pathway of a hypothetical aminocyclobutanol compound, drawing parallels from the metabolism of cyclobutane-containing JAK inhibitors.

MetabolismWorkflow cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism (Phase I) cluster_conjugation Phase II Conjugation cluster_excretion Excretion Parent_Drug Aminocyclobutanol Compound (Oral Administration) CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2C19) Parent_Drug->CYP_Enzymes Oxidation Urine Urine Parent_Drug->Urine Unchanged Metabolite_1 Hydroxylated Metabolite CYP_Enzymes->Metabolite_1 Metabolite_2 N-dealkylated Metabolite CYP_Enzymes->Metabolite_2 Metabolite_3 Oxidized Metabolite CYP_Enzymes->Metabolite_3 UGT_Enzymes UGT Enzymes Metabolite_1->UGT_Enzymes Glucuronidation Metabolite_2->Urine Feces Feces Metabolite_3->Feces Glucuronide_Conjugate Glucuronide Conjugate UGT_Enzymes->Glucuronide_Conjugate Glucuronide_Conjugate->Urine

Caption: Predicted Metabolic Pathway for a Generic Aminocyclobutanol Compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments to characterize the pharmacokinetics and metabolism of novel aminocyclobutanol compounds.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of an aminocyclobutanol compound in human liver microsomes, providing an initial assessment of its metabolic stability.

Materials:

  • Test aminocyclobutanol compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control substrate with known metabolic stability (e.g., testosterone)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Add the NADPH regenerating system to the pre-incubated mixture to start the reaction.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein) * (mg microsomal protein / g liver) * (g liver / kg body weight).

InVitroMetabolismWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock B Prepare Incubation Mixture (Buffer, HLM, Test Compound) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Acetonitrile/IS E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol 2: Reaction Phenotyping to Identify Metabolizing CYP Isoforms

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of the aminocyclobutanol compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • Pooled human liver microsomes

  • Specific chemical inhibitors for each CYP isoform

  • Test aminocyclobutanol compound

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubation with Recombinant Enzymes:

    • Incubate the test compound with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.

    • Analyze the formation of metabolites by LC-MS/MS to identify which enzymes are capable of metabolizing the compound.

  • Chemical Inhibition Assay in HLM:

    • Incubate the test compound with pooled HLM and the NADPH regenerating system in the presence and absence of specific chemical inhibitors for each major CYP isoform.

    • Measure the formation of the major metabolite(s) in each incubation.

    • A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor.

    • Correlate the results from the recombinant enzyme and chemical inhibition assays to determine the contribution of each CYP isoform to the overall metabolism.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of an aminocyclobutanol compound in a relevant animal model (e.g., rats).

Materials:

  • Test aminocyclobutanol compound formulated for oral and intravenous administration

  • Sprague-Dawley rats with cannulated jugular veins

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer the test compound to two groups of rats: one group receiving an intravenous (IV) bolus dose and the other receiving an oral (PO) gavage dose.

  • Blood Sampling:

    • Collect blood samples from the jugular vein cannula at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Conclusion

The aminocyclobutanol scaffold represents a valuable building block in the design of metabolically stable and conformationally constrained drug candidates. A thorough understanding of the pharmacokinetic and metabolic properties of these compounds is essential for their successful development. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the ADME properties of novel aminocyclobutanol-containing molecules, ultimately facilitating the identification of promising clinical candidates.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Aminocyclobutan-1-ol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 2-Aminocyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminocyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for this important synthetic transformation. The synthesis of cyclobutane-containing compounds is of significant interest due to their presence in various biologically active molecules and their utility as building blocks in medicinal chemistry.[1][2] This resource aims to address common challenges and provide a framework for optimizing reaction conditions to achieve high yields and purity.

I. Overview of Synthetic Strategies

The synthesis of 2-Aminocyclobutan-1-ol hydrochloride can be approached through several primary routes, each with its own set of advantages and challenges. The two most common strategies involve:

  • Reduction of 2-Aminocyclobutanone: This method typically involves the stereoselective reduction of a protected 2-aminocyclobutanone derivative. The choice of reducing agent is critical for controlling the diastereoselectivity of the resulting amino alcohol.

  • Ring-opening of a Cyclobutane Epoxide: This strategy utilizes the reaction of a cyclobutane epoxide with an amine source, followed by hydrochloride salt formation. The regioselectivity of the epoxide opening is a key consideration.

This guide will focus primarily on the optimization of the reduction of 2-aminocyclobutanone, as it is a widely employed method.

II. Experimental Workflow: A Step-by-Step Protocol

The following diagram outlines a typical experimental workflow for the synthesis of 2-Aminocyclobutan-1-ol hydrochloride via the reduction of a protected 2-aminocyclobutanone.

Experimental Workflow cluster_0 Step 1: Protection of 2-Aminocyclobutanone cluster_1 Step 2: Reduction of the Ketone cluster_2 Step 3: Deprotection cluster_3 Step 4: Isolation and Purification Protection Protect the amino group of 2-aminocyclobutanone (e.g., with Boc anhydride). Reduction Reduce the protected 2-aminocyclobutanone using a suitable reducing agent (e.g., NaBH4). Protection->Reduction Proceed to reduction Deprotection Remove the protecting group under acidic conditions (e.g., HCl in an organic solvent). Reduction->Deprotection Proceed to deprotection Isolation Isolate the crude hydrochloride salt and purify by recrystallization or chromatography. Deprotection->Isolation Final product

Caption: A generalized workflow for the synthesis of 2-Aminocyclobutan-1-ol hydrochloride.

III. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis.

Q1: What is the most critical factor for achieving high diastereoselectivity in the reduction of 2-aminocyclobutanone?

A1: The choice of the reducing agent and the reaction temperature are the most critical factors.[3] Bulky reducing agents, such as those derived from boranes, can exhibit higher diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the cyclobutanone ring.[3] Low temperatures (e.g., -78 °C to 0 °C) are often employed to enhance selectivity by minimizing competing, less selective reaction pathways.[4]

Q2: I am observing low yields. What are the potential causes and how can I improve them?

A2: Low yields can stem from several issues:

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed. If the reaction stalls, consider increasing the reaction time or temperature, or adding a fresh portion of the reducing agent.[5]

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is over-reduction if a harsh reducing agent is used. Careful control of stoichiometry and reaction conditions is crucial.

  • Product loss during workup and purification: 2-Aminocyclobutan-1-ol and its hydrochloride salt can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with an organic solvent.[6] Purification by crystallization can also lead to yield loss; optimizing the crystallization solvent system is important.[7]

Q3: How do I choose an appropriate protecting group for the amino functionality?

A3: The ideal protecting group should be stable to the reduction conditions and easily removable under conditions that do not affect the final product. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many reducing agents and can be readily cleaved with acids, such as hydrochloric acid, which also facilitates the formation of the desired hydrochloride salt.[8]

Q4: What is the best method for purifying the final 2-Aminocyclobutan-1-ol hydrochloride?

A4: Recrystallization is often the preferred method for purifying the final hydrochloride salt.[9] The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then allow it to cool slowly to induce crystallization.[9] If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

IV. Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and suggested solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Inactive or insufficient reducing agent.- Reaction temperature is too low.- Use a fresh, anhydrous reducing agent.- Verify the stoichiometry of the reagents.- Gradually increase the reaction temperature while monitoring the reaction progress.[5]
Formation of multiple spots on TLC (low diastereoselectivity) - Non-selective reducing agent.- Reaction temperature is too high.- Use a more sterically demanding reducing agent (e.g., L-Selectride®).- Perform the reaction at a lower temperature (e.g., -78 °C).[4]
Product is an oil and difficult to crystallize - Presence of impurities.- Residual solvent.- Purify the product by column chromatography before attempting crystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Difficulty in isolating the product after workup - Product is partially soluble in the aqueous phase.- Saturate the aqueous phase with NaCl to decrease the polarity and reduce the solubility of the product.- Perform multiple extractions with an appropriate organic solvent.[6]

V. In-Depth Mechanistic Insights

Understanding the underlying reaction mechanisms is key to effective optimization.

Mechanism of Ketone Reduction

The reduction of the cyclobutanone proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The stereochemical outcome is dictated by the direction of the hydride attack.

Reduction Mechanism Start Protected 2-Aminocyclobutanone TransitionState Transition State Start->TransitionState Nucleophilic Attack Hydride [H]⁻ (from reducing agent) Hydride->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Product Protected 2-Aminocyclobutanol Intermediate->Product Protonation Protonation H⁺ (from workup) Protonation->Product

Caption: A simplified mechanism for the reduction of a ketone to an alcohol.

The facial selectivity of the hydride attack is influenced by the steric hindrance posed by the substituents on the cyclobutane ring. For instance, a bulky protecting group on the amino function will direct the incoming hydride to the opposite face of the ring, leading to the formation of a specific diastereomer.

VI. References

  • U.S. Patent 3,944,617A, "Synthesis of dl-2-amino-1-butanol"

  • Chinese Patent CN105481703B, "One kind synthesis(S)The method of 2 amino butanols"

  • U.S. Patent 6,316,671B1, "Method for splitting 1-amino-alkan-2-ol compounds"

  • BenchChem, "(1S,2S)-2-Aminocyclobutan-1-OL hydrochloride | 1820572-14-2"

  • Organic Chemistry Portal, "Synthesis of 1,2-amino alcohols"

  • Medicines for All Institute (M4ALL), "PROCESS DEVELOPMENT REPORT"

  • Chinese Patent CN112574046A, "Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride"

  • Chinese Patent CN102584622A, "Preparation method of L-2-amino-butanamide hydrochloride"

  • Heath, T. K., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules, 29(3), 549.

  • Master Organic Chemistry, "Epoxide Ring Opening With Base"

  • Becker, D. P., & Danishefsky, S. J. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons.

  • Vedejs, E., & Fields, S. C. (1994). N,N-Disubstituted 2-Aminocyclobutanones from 2-Hydroxycyclobutanones and Secondary Amines. The Journal of Organic Chemistry, 59(24), 7657-7659.

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign.

  • Becker, D. P., et al. (2020). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Tetrahedron Letters, 61(11), 151632.

  • Hughes, D. L. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(13), 3260-3264.

  • ResearchGate, "Optimization of the reaction conditions"

  • Liras, S., et al. (2012). The hydrolysis of epoxides catalyzed by inorganic ammonium salts in water: kinetic evidence for hydrogen bond catalysis. RSC Advances, 2(21), 8056-8062.

  • LibreTexts Chemistry, "18.6: Reactions of Epoxides - Ring-opening"

  • BenchChem, "Optimization of reaction conditions for 3-aminobutan-1-ol synthesis"

  • BenchChem, "Comparative Guide to Catalysts for the Reduction of 3-Aminocyclobutanone"

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.

  • de la Cruz, J., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(11), 1435.

  • Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7543.

  • PubMed Central, "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides"

  • MDPI, "Epoxide Syntheses and Ring-Opening Reactions in Drug Development"

  • Organic Chemistry Portal, "Cyclobutanone synthesis"

  • ResearchGate, "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics"

  • BOC Sciences, "Reaction Condition Optimization Services"

  • Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(4), 366-381.

  • The Organic Chemistry Tutor. (2015, October 27). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! [Video]. YouTube.

  • Organic Syntheses, "One-Pot Preparation of Cyclic Amines from Amino Alcohols"

  • ResearchGate, "Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines"

Sources

Optimization

Technical Support Center: Preserving Cyclobutane Ring Integrity in Chemical Synthesis

Welcome to the technical support center for chemists working with cyclobutane-containing molecules. The unique structural and electronic properties of the cyclobutane ring make it an invaluable motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with cyclobutane-containing molecules. The unique structural and electronic properties of the cyclobutane ring make it an invaluable motif in medicinal chemistry and materials science. However, its inherent ring strain of approximately 26 kcal/mol presents a significant challenge during synthetic manipulations.[1][2] This guide provides in-depth, field-proven insights to help you navigate the complexities of cyclobutane chemistry and prevent undesired ring-opening reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: My cyclobutanol oxidation resulted in a linear byproduct instead of the desired cyclobutanone.

Question: I tried to oxidize my 3-substituted cyclobutanol to the corresponding cyclobutanone using a standard chromic acid (Jones) oxidation, but I'm getting significant amounts of a ring-opened hydroxy-aldehyde. What is happening and how can I prevent it?

Root Cause Analysis: Standard chromic acid oxidation of cyclobutanol is notorious for causing C-C bond cleavage. The mechanism involves the formation of a chromate ester, which can be further oxidized by an intermediate chromium(IV) species. This secondary process cleaves the bond adjacent to the carbonyl, leading to the formation of products like 4-hydroxybutyraldehyde.[3]

dot

cluster_main Oxidation Pathways of Cyclobutanol Start Cyclobutanol CrVI Cr(VI) Reagent (e.g., Jones) Start->CrVI Reaction With ChromateEster Chromate Ester Intermediate CrVI->ChromateEster Forms TwoElectronOx 2e⁻ Oxidation (Desired Pathway) ChromateEster->TwoElectronOx Via CrIV Cr(IV) Intermediate (Problematic) ChromateEster->CrIV Generates Product Cyclobutanone (Desired Product) TwoElectronOx->Product Cleavage C-C Bond Cleavage (Side Reaction) CrIV->Cleavage Induces Byproduct Ring-Opened Byproduct Cleavage->Byproduct Start What is your desired transformation? Oxidation Oxidation (Cyclobutanol → Cyclobutanone) Start->Oxidation Reduction Reduction (Cyclobutanone → Cyclobutanol) Start->Reduction Olefin Olefination (Cyclobutanone → Alkene) Start->Olefin Amide Amide Formation (Cyclobutane-COOH → Amide) Start->Amide Ox_Safe SAFE: Swern, DMP, RuO₄ Oxidation->Ox_Safe Prefer Ox_Warn AVOID: Standard Jones (CrO₃/H₂SO₄) Oxidation->Ox_Warn Ox_Cond USE WITH CAUTION: Jones with Oxalic Acid Oxidation->Ox_Cond Alternative Red_Safe SAFE: NaBH₄, CBS Catalysts, L-Selectride Reduction->Red_Safe Prefer Red_Warn AVOID: High temps, overly reactive hydrides Reduction->Red_Warn Olef_Safe SAFE: Wittig Reaction (using PPh₃=CR₂) Olefin->Olef_Safe Prefer Olef_Warn NOTE: Standard conditions are generally ring-preserving. Olefin->Olef_Warn Amide_Safe SAFE: EDC, HBTU, or other standard coupling agents Amide->Amide_Safe Prefer Amide_Warn AVOID: High heat (e.g., thermal dehydration) Amide->Amide_Warn

Caption: Decision guide for cyclobutane-safe reagents.

References

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). PubMed Central. [Link]

  • 4.2: Cycloalkanes and Their Relative Stabilities. (2023). Chemistry LibreTexts. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]

  • Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. [Link]

  • CYCLOBUTANONE. (n.d.). Organic Syntheses. [Link]

  • Stability of cycloalkanes (video). (n.d.). Khan Academy. [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain. (2023). OpenStax. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. (2024). Journal of the American Chemical Society. [Link]

  • Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. (n.d.). ResearchGate. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry. [Link]

  • Oxidation of cyclobutanol to cyclobutanone. (n.d.). ResearchGate. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel. [Link]

  • 21.7: Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]

  • Lewis-Acid-Catalyzed Dearomative [4π + 2σ] Cycloaddition of Bicyclobutanes with Isoquinolinium Methylides for the Synthesis of Ring-Fused Azabicyclo[3.1.1]heptanes. (n.d.). Organic Letters. [Link]

  • The oxidation of cyclobutanol by ruthenium tetroxide and sodium ruthenate. (n.d.). Canadian Science Publishing. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Solved (a)The catalytic hydrogenation of cyclobutene to. (2022). Chegg.com. [Link]

  • Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (n.d.). PubMed Central. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (n.d.). ScholarWorks. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24). (2022). YouTube. [Link]

  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. (n.d.). RSC Publishing. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Synthetic method of cyclobutanone. (n.d.).
  • PCC: Oxidizes primary AND secondary alcohols??? (2023). Reddit. [Link]

  • Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. (n.d.). PubMed. [Link]

  • Oxidations. (n.d.). Wipf Group. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Grignard side reactions. (2022). Reddit. [Link]

  • Would you expect the catalytic hydrogenation of a small-ring cyclic alken.. (2025). Filo. [Link]

  • Effect of the reaction conditions on the oxidation of cyclopentanol by... (n.d.). ResearchGate. [Link]

  • Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). The Reaction Map. [Link]

  • 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. (2024). Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Assessing the Cytotoxicity of 2-Aminocyclobutan-1-ol Hydrochloride on Normal Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic profile of 2-Aminocyclobutan-1-ol hydrochloride on non-cancerous, normal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic profile of 2-Aminocyclobutan-1-ol hydrochloride on non-cancerous, normal cell lines. In drug discovery, establishing a therapeutic window is paramount; a compound's efficacy against a target (e.g., a cancer cell) is only meaningful if its toxicity towards healthy cells is minimal. This document moves beyond a simple data sheet to offer a strategic, multi-faceted experimental approach, explaining the causal logic behind protocol choices and providing the tools for robust, self-validating data generation.

While many cyclobutane derivatives have been investigated for their anti-tumor properties, data on their effects on normal cells is sparse.[1] This guide aims to fill that gap by presenting a clear pathway for generating these critical safety and selectivity data points.

Physicochemical Profile and Rationale for Cytotoxicity Screening

2-Aminocyclobutan-1-ol hydrochloride is a chiral aminocycloalkanol derivative featuring a constrained four-membered ring.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for in vitro studies.[1] The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₁₀ClNO[1][2]
Molecular Weight 123.58 g/mol [1][3]
logP (estimated) ~0.2[1]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 46.3 Ų[3]

The high hydrophilicity (low logP) suggests it is less likely to passively diffuse across cell membranes and may rely on specific transporters.[1] Its potential biological activities, including kinase inhibition and apoptosis induction in cancer cells, necessitate a thorough evaluation of its effects on normal cells to identify any potential for off-target toxicity.[1]

The Comparative Framework: Establishing a Validated Benchmark

To contextualize the cytotoxicity of 2-Aminocyclobutan-1-ol hydrochloride (the "Test Article"), it is essential to compare it against well-defined benchmarks. We propose a three-way comparison:

  • Test Article: (1S,2S)-2-Aminocyclobutan-1-ol hydrochloride (cis-isomer) : The primary compound of interest.

  • Structural Analog: (1S,2R)-2-Aminocyclobutan-1-ol hydrochloride (trans-isomer) : Stereochemistry can dramatically alter biological activity. Comparing cis and trans isomers helps determine if cytotoxicity is specific to a particular 3D conformation.

  • Positive Control: Doxorubicin : A well-characterized chemotherapeutic agent with known, potent cytotoxicity against both cancerous and normal cells.[4] This provides a high-toxicity benchmark to gauge the relative safety of the Test Article.

This framework allows for a nuanced interpretation of the results, distinguishing between general toxicity, structure-specific effects, and relative potency.

A Multi-Pronged Experimental Strategy for Comprehensive Cytotoxicity Assessment

No single assay can fully capture the complexity of cellular toxicity. A robust assessment relies on interrogating different cellular health indicators. We recommend a tiered approach that evaluates metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis & Interpretation start Prepare Normal Cell Lines (e.g., hFOB, HEK293, BJ Fibroblasts) expose Expose cells to concentration gradient of: - Test Article - Structural Analog - Positive Control start->expose mtt MTT Assay (Metabolic Activity) expose->mtt ldh LDH Assay (Membrane Integrity) mtt->ldh If significant viability loss caspase Caspase-3 Assay (Apoptosis Induction) mtt->caspase If significant viability loss ic50 Calculate IC50 Values (Concentration for 50% inhibition) ldh->ic50 caspase->ic50 compare Compare IC50 across compounds and assays ic50->compare conclusion Determine Selectivity & Safety Profile compare->conclusion

Caption: A tiered workflow for assessing compound cytotoxicity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. For all assays, it is critical to use a panel of normal cell lines from different tissues (e.g., human Foreskin Fibroblasts (BJ), human Embryonic Kidney cells (HEK293), and human Fetal Osteoblastic cells (hFOB 1.19)) to assess tissue-specific sensitivity.

MTT Assay: Assessing Metabolic Viability

This assay measures the activity of mitochondrial dehydrogenases, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals, a proxy for metabolically active, viable cells.[5]

Protocol Steps:

  • Cell Seeding: Plate adherent normal cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the Test Article, Structural Analog, and Doxorubicin in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with solvent) and "no-cell" blank wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.[6][7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

LDH Assay: Quantifying Membrane Disruption

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[9][10]

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Culture medium alone.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.[11][12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[11][12]

  • Stop Reaction & Read: Add 50 µL of stop solution and measure the absorbance at 490 nm.[12]

Caspase-3 Activity Assay: Detecting Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway.[13] This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a chromophore (p-NA) or a fluorophore (AMC).[13][14][15] Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Protocol Steps:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a sufficient cell number (e.g., 1-2 x 10⁶ cells per condition in a larger plate format).

  • Cell Lysis: After treatment, collect the cells (including any floating cells) and centrifuge. Resuspend the cell pellet in 50 µL of cold lysis buffer, incubate on ice for 10-15 minutes, and centrifuge at 12,000 rpm to pellet debris.[13]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: Transfer 50 µL of each lysate to a new 96-well plate. Add 50 µL of 2X reaction buffer containing the DEVD-pNA substrate.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

  • Absorbance Reading: Measure the absorbance at 405 nm.[15][16] The level of caspase-3 activity is proportional to the colorimetric signal.

Data Interpretation and Presentation

Calculating Percentage Cytotoxicity and IC50 Values

For MTT Assay:

  • Percentage Viability (%) = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100

For LDH Assay:

  • Percentage Cytotoxicity (%) = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. It is a standard measure of potency. This value can be determined by plotting the percentage viability or cytotoxicity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[17]

Comparative Data Summary (Hypothetical Data)

The synthesized data should be presented in a clear, tabular format for easy comparison.

CompoundCell LineAssayIC50 (µM)Primary Cytotoxic Mechanism
(1S,2S)-2-Aminocyclobutan-1-ol HCl HEK293MTT> 100Low to None
BJ FibroblastsMTT> 100Low to None
(1S,2R)-2-Aminocyclobutan-1-ol HCl HEK293MTT85.4Metabolic Inhibition
BJ FibroblastsMTT92.1Metabolic Inhibition
Doxorubicin (Positive Control) HEK293MTT0.8Apoptosis & Necrosis
BJ FibroblastsMTT1.2Apoptosis & Necrosis
HEK293LDH1.5Membrane Disruption
HEK293Caspase-30.9Apoptosis Induction

This table contains hypothetical data for illustrative purposes. A high IC50 value (>100 µM) for the test article would suggest a favorable safety profile in normal cells, especially when compared to the potent cytotoxicity of Doxorubicin.[18]

Mechanistic Insights and Signaling Pathways

Data from studies on cancer cells suggest that related cyclobutane derivatives may induce apoptosis by activating caspase pathways or inhibiting kinases involved in cell proliferation.[1] If the LDH assay shows low cytotoxicity but the MTT assay indicates a significant drop in viability, it may point towards a cytostatic effect (inhibition of proliferation) rather than cell death. Conversely, a strong signal in the Caspase-3 assay confirms an apoptotic mechanism.

G cluster_0 Potential Cellular Fates compound 2-Aminocyclobutan-1-ol HCl viability Cell Viability Maintained (High MTT Signal) compound->viability High IC50 (Low Toxicity) apoptosis Apoptosis (Caspase-3 Activation) compound->apoptosis Low IC50 (Programmed Cell Death) necrosis Necrosis / Membrane Damage (High LDH Release) compound->necrosis Low IC50 (Cell Lysis)

Caption: Potential outcomes of cytotoxicity testing.

Conclusion and Future Directions

This guide outlines a rigorous, multi-assay strategy to characterize the cytotoxicity of 2-Aminocyclobutan-1-ol hydrochloride on normal cell lines. By comparing it with a structural analog and a potent positive control, researchers can generate a comprehensive and interpretable safety profile. A finding of high IC50 values across multiple normal cell lines would be a significant step in validating this compound for further preclinical development, indicating a potentially wide therapeutic window. Conversely, significant toxicity would prompt further investigation into off-target effects or necessitate structural modifications to improve the selectivity profile.

References

  • PubChem. 2-Aminocyclobutan-1-ol | C4H9NO | CID 12414299. National Center for Biotechnology Information. [Link]

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  • protocols.io. LDH cytotoxicity assay. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]

  • Sthijns, M. M. J. P., Rijkers, D. T. S., & van der Vliet, A. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. BMC Complementary Medicine and Therapies, 21(1), 204. [Link]

  • ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. [Link]

  • Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • ResearchGate. Cytotoxicity in different cancer cell lines and normal cells. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Science.gov. ic50 values calculated: Topics. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. What is the criteria of selecting molecules as actives and inactives based on IC50 value?. [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to the Enantiomeric Purity Analysis of 2-Aminocyclobutan-1-ol Hydrochloride

Introduction: The Critical Role of Chirality in Pharmaceutical Building Blocks In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Building Blocks

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different effects in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, responsible for adverse effects.[1][2] Consequently, the rigorous control and analysis of enantiomeric purity is a non-negotiable aspect of quality control for chiral drug substances and their intermediates.[2][3]

2-Aminocyclobutan-1-ol hydrochloride is a vital chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure contains two chiral centers, making precise stereochemical control essential. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this key intermediate: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). We will explore the underlying principles, provide validated experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Foundational Approaches to Chiral Separation

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of another chiral entity to create diastereomeric interactions. This is primarily achieved through two distinct strategies in chromatography.[5][6]

  • Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the chromatographic support material. The enantiomers in the sample interact differently with the CSP, leading to different retention times and, thus, separation.[5][7] This is often the preferred method due to its simplicity and reduced risk of sample alteration.[7]

  • Indirect Methods: This strategy involves the pre-column derivatization of the enantiomeric sample with an enantiomerically pure Chiral Derivatizing Agent (CDA).[8] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a conventional, achiral stationary phase.[1][7][8]

The choice between these approaches depends on the analyte's properties, the required sensitivity, and available instrumentation.

G cluster_0 cluster_1 cluster_2 start Start: Enantiomeric Purity Analysis of 2-Aminocyclobutan-1-ol decision1 Direct or Indirect Method? start->decision1 direct Direct Method (Chiral Stationary Phase) decision1->direct  Simplicity,  Avoids side-reactions   indirect Indirect Method (Chiral Derivatization) decision1->indirect  Enhances detection,  Uses standard columns   hplc Chiral HPLC direct->hplc gc Chiral GC (Requires Derivatization) direct->gc indirect_hplc Indirect HPLC (Achiral Column) indirect->indirect_hplc

Figure 1: High-level decision workflow for selecting a chiral analysis strategy.

Method Comparison: Chiral HPLC vs. Chiral GC

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry due to its robustness and broad applicability.[5][9]

Principle of Separation Direct chiral HPLC relies on the differential, transient diastereomeric complexes formed between the analyte enantiomers and the Chiral Stationary Phase (CSP). For amino alcohols like 2-aminocyclobutan-1-ol, polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are particularly effective due to their ability to engage in multiple types of interactions, including hydrogen bonding, dipole-dipole, and steric interactions.[7][10][11]

Experimental Protocol: Direct HPLC Method

  • Rationale: This protocol is designed for direct separation without derivatization, prioritizing efficiency and minimizing sample manipulation. The use of a polysaccharide-based column is a common starting point for amino alcohols.[7] The mobile phase additive, diethylamine (DEA), is crucial for achieving good peak shape for basic analytes by masking active silanol groups on the silica surface.[7][12]

  • Methodology:

    • Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: As 2-aminocyclobutan-1-ol lacks a strong UV chromophore, detection can be challenging. A Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) is required.

    • Sample Preparation: Accurately weigh and dissolve the 2-Aminocyclobutan-1-ol HCl sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm filter prior to injection.

    • Injection Volume: 10 µL.

    • System Suitability Test (SST): Before analysis, inject a solution containing both enantiomers (a racemic standard) five times. The system is deemed ready if the resolution (Rs) between the enantiomer peaks is ≥ 1.5 and the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.[13][14]

Chiral Gas Chromatography (GC)

Chiral GC offers exceptionally high resolution and sensitivity, making it an excellent alternative, particularly when trace-level enantiomeric impurities must be quantified.[7] However, its application to polar, non-volatile compounds like 2-aminocyclobutan-1-ol is contingent on a critical prerequisite: derivatization.

Principle of Separation & The Necessity of Derivatization The analyte must be chemically modified to increase its volatility and thermal stability for it to be amenable to GC analysis.[15][16] The polar amine (-NH₂) and alcohol (-OH) functional groups in 2-aminocyclobutan-1-ol must be derivatized to prevent poor peak shape and irreversible adsorption onto the column.[17] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy, converting the polar groups into non-polar esters and amides.[17][18] Once derivatized, the enantiomers are separated on a GC column with a CSP, typically one based on cyclodextrin derivatives.[7][19]

G cluster_0 cluster_1 cluster_2 start Start: Sample of 2-Aminocyclobutan-1-ol HCl prep Step 1: Sample Prep (Dissolve in Aprotic Solvent, e.g., CH₂Cl₂) start->prep derivatize Step 2: Derivatization (Add Pyridine and TFAA, Heat at 60°C) prep->derivatize inject Step 3: GC Injection (Inject derivatized sample) derivatize->inject separate Step 4: Chiral Separation (Cyclodextrin-based CSP) inject->separate detect Step 5: Detection (FID or MS) separate->detect end End: Quantify Enantiomeric Purity (% Area Calculation) detect->end

Figure 2: Detailed experimental workflow for the chiral GC analysis of 2-Aminocyclobutan-1-ol.

Experimental Protocol: Chiral GC Method (Post-Derivatization)

  • Rationale: This two-part protocol first creates a volatile derivative of the analyte, then separates the derivatives on a high-resolution chiral GC column. This method is designed for high sensitivity and is capable of detecting very low levels of the unwanted enantiomer.

  • Methodology:

    • Derivatization Procedure: a. Accurately weigh ~5 mg of 2-Aminocyclobutan-1-ol HCl into a 2 mL autosampler vial. b. Add 1 mL of Dichloromethane (CH₂Cl₂) and 100 µL of Pyridine. c. Add 100 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial tightly. d. Heat the vial at 60 °C for 30 minutes. e. Cool the vial to room temperature before injection.

    • GC Conditions: a. Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm).[17] b. Carrier Gas: Helium, constant flow at 1.2 mL/min. c. Oven Program: Initial temperature of 80 °C, hold for 1 min. Ramp at 5 °C/min to 180 °C, hold for 5 min. d. Injector: 250 °C, Split ratio 50:1. e. Detector: Flame Ionization Detector (FID) at 270 °C. f. Injection Volume: 1 µL. g. System Suitability Test (SST): A derivatized racemic standard must show a baseline resolution (Rs) of ≥ 1.5 between the two diastereomeric derivative peaks.

Performance Comparison and Method Selection

The choice between HPLC and GC should be guided by the specific analytical requirements, such as required sensitivity, sample throughput, and instrument availability.

ParameterChiral HPLC (Direct)Chiral GC (Indirect via Derivatization)
Resolution (Rs) Typically > 1.5 (Good)Often > 2.0 (Excellent)
Limit of Quantitation (LOQ) Detector-dependent; ~0.1 - 0.5% with MS/ELSD~0.01 - 0.05% with FID (High Sensitivity)
Analysis Time 15 - 30 minutes per sample20 - 40 minutes per sample (plus derivatization time)
Sample Preparation Simple: Dissolve and injectComplex: Requires a robust and reproducible derivatization step
Key Advantage Simplicity, avoids chemical modification of analyteHigh sensitivity and superior resolving power
Key Disadvantage Requires specialized detectors (MS/ELSD) due to lack of UV chromophoreDerivatization adds complexity, time, and potential for error

Expert Recommendation:

  • For routine quality control where simplicity and high throughput are valued, and the expected enantiomeric purity is high (e.g., >99%), Direct Chiral HPLC with MS or ELSD detection is the preferred method. It minimizes sample handling and potential sources of error.

  • For trace-level impurity analysis , such as in stability studies, or when the highest possible resolution and sensitivity are required to quantify an enantiomeric impurity below the 0.1% level, Chiral GC with derivatization is the superior choice.[1] Despite the more complex sample preparation, its sensitivity is often unmatched.

Conclusion

Both Chiral HPLC and Chiral GC are powerful and reliable techniques for the enantiomeric purity analysis of 2-Aminocyclobutan-1-ol hydrochloride. There is no single "best" method; the optimal choice is contingent upon the specific analytical objective. Direct HPLC offers a straightforward and robust workflow suitable for routine analysis, provided appropriate detection is available. Conversely, Chiral GC, while requiring a more involved derivatization step, provides unparalleled sensitivity and resolution for demanding applications where trace-level quantification is critical. A thorough understanding of the principles and trade-offs of each technique, as outlined in this guide, empowers researchers to make an informed decision, ensuring the analytical integrity and quality of this important pharmaceutical intermediate.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • 2-Aminocyclobutan-1-ol. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC. Retrieved from [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019). ResearchGate. Retrieved from [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Handbook of Analytical Validation. (n.d.). Routledge. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023). PubMed. Retrieved from [Link]

  • EANM guideline on the validation of analytical methods for radiopharmaceuticals. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Inc. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Aminocyclobutan-1-ol Hydrochloride

Welcome to your essential resource for the safe and effective handling of 2-Aminocyclobutan-1-ol hydrochloride. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential resource for the safe and effective handling of 2-Aminocyclobutan-1-ol hydrochloride. As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide moves beyond a simple checklist, offering a deep dive into the causality behind our recommended protocols. By understanding the "why," we empower you to build a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

2-Aminocyclobutan-1-ol hydrochloride is classified as a chemical that:

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

These classifications necessitate a stringent approach to prevent contact and inhalation. The primary routes of exposure are dermal contact, ocular contact, and inhalation of dust or aerosols.[2] Our safety protocols are designed to mitigate these risks at every stage of handling.

Chemical Hazard Summary
Hazard ClassificationGHS Hazard StatementPrimary Route of ExposurePotential Health Effects
Skin IrritationH315Dermal ContactRedness, inflammation, itching, and discomfort upon contact.[3][4]
Serious Eye IrritationH319Ocular ContactRedness, watering, pain, and potential for damage to eye tissue.[3][4]
Respiratory Tract IrritationH335InhalationIrritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following recommendations are based on a risk assessment for handling a solid chemical irritant.

Core PPE Requirements:
  • Eye and Face Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or equivalent standards are mandatory.[5] Due to the serious eye irritation hazard, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them promptly and properly after handling the chemical.[5]

    • Laboratory Coat: A clean, long-sleeved laboratory coat is required to protect the skin and personal clothing.[5] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Work with 2-Aminocyclobutan-1-ol hydrochloride should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[6][7] If a fume hood is not available or during certain procedures where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) may be necessary.[7] A full respiratory protection program, including fit-testing and training, is required when respirators are used.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Aminocyclobutan-1-ol hydrochloride cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 2-Aminocyclobutan-1-ol hydrochloride CheckHazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Start->CheckHazards EyeProtection Eye Protection: - Chemical Splash Goggles (Minimum) - Face Shield (Recommended) CheckHazards->EyeProtection SkinProtection Skin Protection: - Nitrile Gloves - Long-sleeved Lab Coat CheckHazards->SkinProtection RespiratoryProtection Respiratory Protection: - Work in a Chemical Fume Hood - Respirator (if hood unavailable/dusty) CheckHazards->RespiratoryProtection

Caption: PPE selection workflow based on the identified hazards of 2-Aminocyclobutan-1-ol hydrochloride.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure.

Preparation and Weighing:
  • Designated Area: All work with 2-Aminocyclobutan-1-ol hydrochloride should be performed in a designated area within a certified chemical fume hood.[7]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly. Check the certification sticker for the last inspection date.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the containment area.

  • Weighing: When weighing the solid, do so within the fume hood. Use a tared container to avoid transferring the chemical outside of the hood for weighing.[7] Handle the solid gently to minimize dust generation.

Dissolving and Transferring Solutions:
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Container Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and hazard information.

  • Transport: When moving solutions, use secondary containment, such as a bottle carrier, to prevent spills.[5]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[8] Seek immediate medical attention.

Spill Response:
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.[9]

  • Contain: For small spills, use an appropriate spill kit with absorbent materials to contain the spill.[9] Avoid raising dust. Do not wash the spill down the drain.[9]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor or environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal is a crucial final step in the chemical handling lifecycle.

Waste Characterization:

Based on available information, 2-Aminocyclobutan-1-ol hydrochloride is not classified as a hazardous waste according to RCRA regulations in the United States, as it does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA. However, institutional and local regulations may vary. Always consult your institution's hazardous waste disposal guidelines.[10][11]

Disposal Procedures:
  • Solid Waste:

    • Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

    • The label should include "Solid Chemical Waste" and the name of the chemical.

    • Dispose of the container through your institution's chemical waste program. Even if not federally classified as hazardous, it is prudent practice to dispose of all chemical waste through the designated channels to ensure proper handling and disposal.[11]

  • Liquid Waste:

    • Aqueous solutions of 2-Aminocyclobutan-1-ol hydrochloride should be collected in a designated, labeled waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Some institutions may permit the drain disposal of dilute, non-hazardous solutions after neutralization. However, you must confirm this with your environmental health and safety department before proceeding.[10][12]

Conclusion: Fostering a Culture of Safety

The responsible handling of 2-Aminocyclobutan-1-ol hydrochloride, and indeed all laboratory chemicals, is a cornerstone of scientific integrity and professional practice. By understanding the hazards, diligently using the correct PPE, adhering to safe operational procedures, and responsibly managing waste, you contribute to a robust culture of safety within your organization. This guide provides the essential framework for these practices, empowering you to protect yourself, your colleagues, and your groundbreaking research.

References

  • BLD Pharm. (n.d.). 2-Aminocyclobutan-1-ol hydrochloride CAS 1443981-58-5.
  • Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: (S)-(+)-2-Aminobutyramide hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: (+)-2-Amino-1-butanol.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Syracuse University Environmental Health & Safety Services. (n.d.). Irritants.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet: 3-Buten-1-amine Hydrochloride.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: Cyclohexanol, 2-amino-, hydrochloride, (1R,2R)-rel-.
  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from University of Michigan-Dearborn EHS website.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2022, October 4). SOP: Irritants.
  • Valudor Products. (n.d.). Safety Data Sheet: Dicyandiamide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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